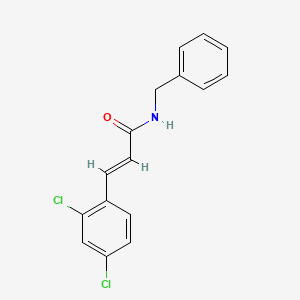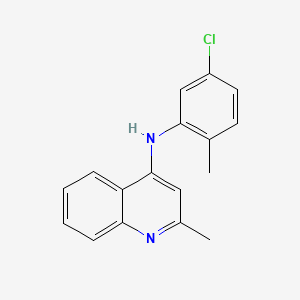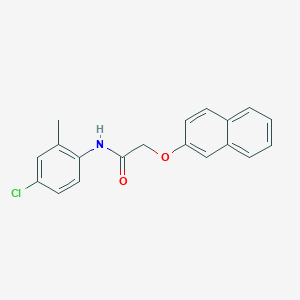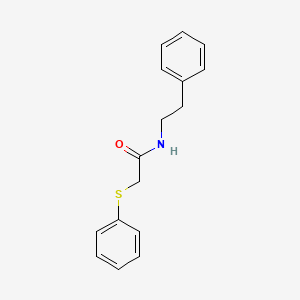
N-benzyl-3-(2,4-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(2,4-dichlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 346.22 g/mol. In
作用機序
The mechanism of action of N-benzyl-3-(2,4-dichlorophenyl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
In biochemistry, this compound binds to the SH3 domain of Grb2, disrupting its interaction with other proteins and altering downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In material science, it has been explored as a potential monomer for the synthesis of polymers with unique properties.
実験室実験の利点と制限
The advantages of N-benzyl-3-(2,4-dichlorophenyl)acrylamide for lab experiments include its potential as a tool for studying protein-protein interactions and its potential applications in medicinal chemistry and material science. However, its limitations include its toxicity and the need for careful handling and disposal.
将来の方向性
There are numerous future directions for the study of N-benzyl-3-(2,4-dichlorophenyl)acrylamide. In medicinal chemistry, further studies are needed to explore its potential as an antitumor and anti-inflammatory agent. In biochemistry, more research is needed to understand the molecular mechanisms of its interaction with Grb2 and its effects on downstream signaling pathways. In material science, future studies could explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, further research is needed to explore the potential toxicity and environmental impact of this compound.
合成法
The synthesis of N-benzyl-3-(2,4-dichlorophenyl)acrylamide is a multi-step process that involves the reaction of benzylamine and 2,4-dichlorophenylacetic acid to form benzyl 2,4-dichlorophenylacetate. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form this compound. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
N-benzyl-3-(2,4-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been explored as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In biochemistry, this compound has been used as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which plays a critical role in cell signaling pathways. This interaction has been used to study the molecular mechanisms of Grb2-mediated signaling.
In material science, this compound has been explored as a potential monomer for the synthesis of polymers with unique properties, such as high thermal stability and optical properties.
特性
IUPAC Name |
(E)-N-benzyl-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-8-6-13(15(18)10-14)7-9-16(20)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXFRROZUGTSZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)


![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
